![molecular formula C21H24FN7 B5523939 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5523939.png)
6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C21H24FN7 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is 393.20772196 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antileishmanial Activity
Leishmaniasis is a tropical disease caused by Leishmania parasites transmitted through sandfly bites. The synthesized pyrazole derivative (compound 13) exhibited remarkable antileishmanial activity. It was 174-fold more active than the standard drug miltefosine. The molecular docking study further supported its efficacy against Leishmania strains .
Antimalarial Potential
Malaria, caused by Plasmodium parasites transmitted by mosquitoes, affects millions globally. The same pyrazole derivatives (compounds 14 and 15) demonstrated significant inhibition against Plasmodium berghei in vivo. Compound 15 achieved 90.4% suppression, highlighting its potential as an antimalarial agent .
Drug Development
Given the limited arsenal of antileishmanial and antimalarial drugs, these hydrazine-coupled pyrazoles hold promise. Their structures were verified using elemental analysis and spectroscopic techniques, making them suitable candidates for further drug development .
Computational Investigations
Density functional theory (DFT) and molecular docking analyses can provide insights into the physiochemical properties and potential pharmaceutical effectiveness of these compounds .
Structural Studies
Crystallographic studies and spectroscopic methods can elucidate the crystal structures and properties of these pyrazole derivatives .
Biological Potential
Exploring the biological effects of these compounds, including their anti-HIV activity, could reveal additional applications .
Mechanism of Action
Target of Action
MLS000084208, also known as 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine or SMR000047792, is a novel inhibitor of equilibrative nucleoside transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function . This compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by binding to the ion channels and preventing the flow of ions across the membrane . This inhibitory action on ENTs results in a reduction of nucleotide synthesis and regulation of adenosine function .
Biochemical Pathways
The inhibition of ENTs affects the biochemical pathways related to nucleotide synthesis and adenosine function
Result of Action
The primary result of the action of MLS000084208 is the inhibition of ENTs, leading to a decrease in nucleotide synthesis and regulation of adenosine function . This can potentially impact various cellular processes that rely on these biochemical pathways.
properties
IUPAC Name |
6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7/c1-15-5-4-6-16(13-15)24-21-26-19(25-20(23)27-21)14-28-9-11-29(12-10-28)18-8-3-2-7-17(18)22/h2-8,13H,9-12,14H2,1H3,(H3,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVXOAUHUOEWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.